Product packaging for Chitotriose(Cat. No.:CAS No. 41708-93-4)

Chitotriose

Cat. No.: B1218335
CAS No.: 41708-93-4
M. Wt: 501.5 g/mol
InChI Key: HBAVVSYNWHLVDB-UDAFUQIYSA-N
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Description

Context within Chitin (B13524) Oligosaccharide Science

Chitintriose is a member of the chitin oligosaccharide (CHOS) family, which are low-molecular-weight polymers derived from chitin, one of the most abundant natural polysaccharides on Earth. nih.gov These oligosaccharides are central to understanding the biological roles of chitin, which is a major structural component of fungal cell walls and the exoskeletons of arthropods. nih.govresearchgate.net

The journey to understanding chitin oligosaccharides began with the discovery of chitin itself. Although Charles Hatchett first described a substance from invertebrates in 1799, the discovery of chitin is often credited to Henri Braconnot in 1811, who isolated it from fungi and named it "fungine". nih.govsemanticscholar.orgijpsjournal.com Later, in 1823, Auguste Odier isolated the same substance from insect cuticles and named it "chitine," from the Greek word for "tunic" or "envelope". nih.govsemanticscholar.orgijpsjournal.com The nitrogenous nature of chitin was revealed in 1824. researchgate.net

A pivotal moment in the history of chitin-related research was in 1876, when Ledderhose hydrolyzed arthropod chitin and discovered glucosamine (B1671600), a key derivative and monomeric unit. semanticscholar.orgresearchgate.net The subsequent development of chemical and enzymatic hydrolysis methods allowed for the breakdown of the long-chain polymer chitin into shorter, more soluble fragments known as chitin oligosaccharides. nih.gov This advancement enabled researchers to study the biological activities of these smaller units, which were found to be potent signaling molecules in various biological systems, a discovery that marked the beginning of modern chitin oligosaccharide research. researchgate.net The period from 1970 onwards has been characterized as the "period of application," with increasing commercialization and research into the diverse uses of chitin and its derivatives. semanticscholar.orgijpsjournal.com

Chitintriose is an oligosaccharide composed of three N-acetyl-D-glucosamine (GlcNAc) units linked by β-1,4-glycosidic bonds. It is defined by its degree of polymerization (DP) of three. Chitin oligosaccharides (CHOS), also known as chito-oligosaccharides, are a series of oligomers that differ in the number of GlcNAc units. researchgate.net This family includes the monomer N-acetyl-D-glucosamine (DP=1), the dimer chitobiose (DP=2), the trimer chitintriose (DP=3), the tetramer chitotetraose (DP=4), and so on.

These oligosaccharides are distinct from chitooligosaccharides (COS), which are derived from chitosan (B1678972), the deacetylated form of chitin. frontiersin.org While CHOS like chitintriose consist exclusively of N-acetyl-D-glucosamine units, COS are composed of both D-glucosamine (GlcN) and N-acetyl-D-glucosamine units. nih.govmdpi.com The presence of the acetyl group on the C2 of the sugar ring in CHOS is the key structural difference from the free amino group found in the GlcN units of COS. nih.gov This structural variance significantly influences their solubility and biological activities.

OligosaccharideDegree of Polymerization (DP)Monomeric Unit(s)Source Polymer
N-acetyl-D-glucosamine1GlcNAcChitin
Chitobiose2GlcNAcChitin
Chitintriose3GlcNAcChitin
Chitotetraose4GlcNAcChitin
Chitooligosaccharides2-10GlcNAc and GlcNChitosan

Academic Significance and Research Focus Areas

The academic significance of chitintriose lies in its role as a specific and well-defined molecular probe for investigating a wide range of biological phenomena. Its uniform structure allows for the elucidation of structure-activity relationships that are often obscured when using heterogeneous mixtures of oligosaccharides. Research involving chitintriose and related compounds spans several key areas.

Key Research Findings and Focus Areas:

Plant Immunity and Elicitor Activity: Chitin oligosaccharides are recognized as potent pathogen-associated molecular patterns (PAMPs) in plants. researchgate.net They act as elicitors, triggering a cascade of defense responses against fungal pathogens. Research has shown that the length of the oligosaccharide chain is critical for this activity, with trimers to octamers often being the most effective. Chitintriose is frequently used to study the specific recognition of chitin fragments by plant cell surface receptors, such as the LysM receptor kinases (e.g., AtCERK1 in Arabidopsis), and to dissect the subsequent signal transduction pathways that lead to immune responses. frontiersin.orgnih.gov

Enzymology and Glycobiology: Chitintriose is a crucial substrate and product in studies of chitinolytic enzymes, such as chitinases and lysozymes. nih.gov These enzymes are involved in the degradation of chitin in nature and play roles in processes ranging from nutrient cycling to host defense. Researchers use chitintriose to characterize the substrate specificity, kinetic properties, and reaction mechanisms of these enzymes. acs.org For example, endo-chitinases randomly cleave chitin polymers to produce a mixture of oligosaccharides, including chitintriose, while exo-chitinases may produce smaller units. mdpi.com

Structural Biology: The defined structure of chitintriose facilitates its use in structural biology studies, particularly in co-crystallization with chitin-binding proteins and enzymes. These studies provide high-resolution insights into the molecular interactions, such as hydrogen bonding and van der Waals forces, that govern the specific recognition of chitin. Understanding these interactions at the atomic level is fundamental to designing inhibitors or modifying enzyme function.

Biochemical Synthesis: Chitintriose serves as a building block or a target molecule in the chemoenzymatic synthesis of more complex glycans and glycoconjugates. The transglycosylation activity of some chitinolytic enzymes can be harnessed to synthesize longer, defined chitin oligomers using chitintriose as a starting point. nih.gov This allows for the creation of novel compounds with potentially enhanced biological activities for applications in medicine and agriculture.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H35N3O13 B1218335 Chitotriose CAS No. 41708-93-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35N3O13/c19-5(1-22)11(27)15(6(26)2-23)33-18-10(21)14(30)16(8(4-25)32-18)34-17-9(20)13(29)12(28)7(3-24)31-17/h1,5-18,23-30H,2-4,19-21H2/t5-,6+,7+,8+,9+,10+,11+,12+,13+,14+,15+,16+,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAVVSYNWHLVDB-UDAFUQIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC(C(CO)O)C(C(C=O)N)O)CO)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)CO)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35N3O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401319111
Record name Chitotriose
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Molecular Weight

501.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Chitotriose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006578
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

41708-93-4
Record name Chitotriose
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Record name Chitotriose
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Record name Chitotriose
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chitotriose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006578
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis and Enzymatic Production of Chitintriose

Bioconversion Strategies for Chitooligosaccharide Synthesis from Chitinous Biomass

The transformation of recalcitrant chitin (B13524) into soluble and bioactive chitooligosaccharides involves several sophisticated bioconversion strategies. These approaches leverage enzymatic hydrolysis and engineered microbial systems to break down chitin and, in some cases, synthesize specific oligosaccharide structures.

Enzymatic Saccharification of Chitin to N-Acetyl-D-glucosamine (GlcNAc)

Enzymatic saccharification is a primary method for depolymerizing chitin into smaller units, primarily N-acetyl-D-glucosamine (GlcNAc) and chitobiose ((GlcNAc)₂), along with a mixture of other chitooligosaccharides (COS) of varying chain lengths. This process relies on the action of chitinolytic enzymes, which cleave the β-(1,4)-glycosidic bonds within the chitin polymer.

Key enzymes involved in this process include:

Endochitinases: These enzymes cleave chitin chains at random internal sites, producing a mixture of chitooligosaccharides of various lengths frontiersin.org.

Exochitinases: These enzymes act from the non-reducing ends of chitin chains, progressively releasing chitobiose units frontiersin.orgnih.gov.

β-N-acetylglucosaminidases (Chitobiases): These enzymes further hydrolyze chitobiose and other chitooligosaccharides into the monomer, GlcNAc frontiersin.orgnih.gov.

The efficiency and product profile of enzymatic saccharification are highly dependent on the source of the chitin substrate (e.g., crystalline vs. colloidal chitin), the specific enzyme preparations used, and the reaction conditions such as pH, temperature, and enzyme-to-substrate ratio frontiersin.orgnih.gov. For instance, some chitinases have been shown to efficiently degrade crystalline chitin directly into N,N′-diacetylchitobiose ((GlcNAc)₂) mdpi.com. Other enzyme systems, often a combination of chitinases and β-N-acetylglucosaminidases, are required to achieve complete hydrolysis to GlcNAc frontiersin.orgmdpi.com.

Table 2.3.1.1: Overview of Enzymatic Chitin Saccharification

Enzyme Source/TypeSubstrate TypePrimary ProductsOptimal Conditions (Example)Yield/Efficiency (Example)Reference
Aeromonas hydrophila crude enzymeα-chitin flakeGlcNAc, chitobiose, chitotriose17 °C, 10 days66%–77% GlcNAc yield nih.gov
Aspergillus fumigatus df673 chitinase (B1577495) (Δ30AfChiJ)Colloidal chitinChitobiose, then GlcNAc45 °C, pH 4.0Bifunctional (chitobiosidase, NAGase) frontiersin.org
Chitinolyticbacter meiyuanensis SYBC-H1 enzymesChitin, shrimp shellGlcNAc (sole product)Varies by enzyme; e.g., Cm711, Cm3636, Cm3638 (endo), Cm3639 (exo)High conversion to GlcNAc frontiersin.org
Serratia marcescens chitinolytic enzymesMushroom-waste chitinGlcNAcNot specified for GlcNAc production, used for saccharification31 ± 1% GlcNAc conversion nih.gov
Aeromonas sp. PTCC1691 crude enzymeColloidal α-chitinGlcNAc40 °C, pH 5.0; 24 h incubation, 2 U/mg enzyme79% GlcNAc yield scialert.net
Pseudoalteromonas strain chitinasesCrystalline α-chitin(GlcNAc)₂45–50 °C, pH 7.0–7.5Potential for direct conversion mdpi.com

Precision Fermentation with Engineered Microorganisms for Oligosaccharide Production

Precision fermentation using metabolically engineered microorganisms offers a powerful alternative for producing well-defined chitooligosaccharides with specific chain lengths and acetylation patterns. This approach bypasses the limitations of enzymatic hydrolysis, which often yields heterogeneous product mixtures. Microorganisms such as Escherichia coli and Corynebacterium glutamicum are engineered to express specific chitin synthases and related enzymes, enabling the de novo synthesis of COS.

Key strategies in precision fermentation include:

Heterologous Expression of Chitin Synthases: Enzymes like NodC from Rhizobium species, which synthesize chitin oligosaccharides, can be expressed in microbial hosts. By modifying the NodC enzyme through protein engineering (e.g., site-directed mutagenesis), researchers can influence the degree of polymerization (DP) of the produced COS, steering synthesis towards specific lengths like tetramers, pentamers, or hexamers frontiersin.orgnih.gov.

Metabolic Engineering for Precursor Supply: The efficient production of COS requires an adequate supply of the precursor, UDP-N-acetylglucosamine (UDP-GlcNAc). Metabolic engineering strategies focus on enhancing the GlcNAc synthesis pathway and the salvage pathway of UDP-GlcNAc within the host organism nih.govsciengine.com.

Whole-Cell Biocatalysis: Utilizing whole microbial cells as biocatalysts integrates enzyme production, substrate conversion, and product recovery within a single system, offering a more sustainable and cost-effective approach routledge.comnih.gov.

These engineered systems aim to produce specific COS, such as chitinpentaose (A5) or chitinhexaose (A6), with high purity and yield, overcoming the heterogeneity issues associated with traditional enzymatic or chemical methods nih.govfrontiersin.orgnih.gov.

Table 2.3.2.1: Microbial Production of Chitooligosaccharides via Precision Fermentation

MicroorganismEngineered Enzyme/PathwayTarget Product(s)Key Findings/YieldReference
E. coliNodC (Rhizobium sp. GRH2)COS (e.g., pentamers, tetramers, hexamers)Steered production from pentamers towards tetramers or hexamers via enzyme mutations; C. glutamicum produced more uniform hexamers. frontiersin.orgnih.gov
E. coliNodC + Chitin Deacetylases (RhNodB, VcCOD, BsPdaC)Partially acetylated COS (paCOS)Co-expression challenges included reduced total production and incomplete conversion; demonstrated in vivo production of paCOS. biorxiv.org
E. coliGlycosyltransferase (NodCL from Mesorhizobium loti)Chitin oligosaccharides (CHOS)Optimized UDP-GlcNAc supply; achieved yields of 468.6 mg/L in fed-batch, with high proportion of (GlcNAc)₅ (86%). sciengine.com
E. coliChitinolytic enzymes (from Serratia marcescens) + RsNodCDefined chitinpentaose (GlcNAc₅)Saccharification of mushroom waste chitin to GlcNAc, followed by fermentation; achieved 0.0327 g/L yield of chitinpentaose. nih.gov
Bacillus subtilisEngineered for COS production(GlcNAc)n (e.g., (GlcNAc)₅ at 86%, (GlcNAc)₄ at 7%)Optimized GlcNAc synthesis and UDP-GlcNAc pathways; achieved 4.8 g·L⁻¹ production. nih.gov

Research on Product Heterogeneity Control in Bioconversion Processes

A significant challenge in chitin bioconversion is controlling the heterogeneity of the resulting chitooligosaccharides, particularly their degree of polymerization (DP), degree of deacetylation (DDA), and pattern of acetylation (PA). These structural parameters critically influence the bioactivity of COS. Research efforts are focused on developing strategies to achieve more defined and homogeneous COS products.

Key areas of research for controlling product heterogeneity include:

Enzyme Selection and Engineering: Utilizing specific chitinases with known modes of action (endo- vs. exo-acting) or engineering enzymes to alter their substrate specificity and catalytic activity can influence the DP of the resulting COS mdpi.comfrontiersin.org. For example, some chitinases are primarily directed towards producing chitobiose, while others can yield GlcNAc as the sole product frontiersin.orgmdpi.com.

Process Optimization: Modulating reaction parameters such as incubation time, enzyme concentration, substrate pre-treatment, and pH can help steer the product distribution towards desired oligosaccharide lengths frontiersin.orgnih.govnih.gov.

Metabolic and Protein Engineering: In microbial fermentation, engineering specific synthases like NodC or introducing chitin deacetylases (CDAs) allows for the de novo synthesis of COS with controlled chain lengths and acetylation patterns frontiersin.orgnih.govbiorxiv.org. Mutations in synthases have been shown to direct the production from pentamers towards tetramers or hexamers frontiersin.orgnih.gov. The co-expression of CDAs with COS synthases enables the production of partially acetylated COS (paCOS) biorxiv.org.

Chemoenzymatic Approaches: Combining chemical treatments (e.g., mild acid hydrolysis) with enzymatic steps can enhance chitin accessibility and improve the yield and quality of COS and GlcNAc mdpi.comfrontiersin.org. Transglycosylation reactions, catalyzed by chitinases or their mutants, can also be employed to synthesize longer COS nih.govnih.gov.

These advanced strategies are crucial for producing tailor-made COS with specific biological activities, facilitating their application in various industries.

Table 2.3.3.1: Strategies for Controlling Chitooligosaccharide Product Heterogeneity

StrategyChallenge AddressedOutcome/ResultReference
Enzyme Selection/EngineeringControlling DP, product distribution (e.g., favoring GlcNAc, chitobiose, or longer COS)Specific chitinases can produce defined products like (GlcNAc)₂ or GlcNAc; enzyme mutations can alter chain length specificity. frontiersin.orgmdpi.comfrontiersin.orgnih.gov
Process OptimizationManaging product distribution and yield in enzymatic hydrolysisModulating incubation time, enzyme concentration, and pH can influence the DP and yield of COS. frontiersin.orgnih.govnih.gov
Metabolic/Protein Engineering (Microbial)Producing defined COS with specific DP, DA, PA; improving precursor supplyEngineered strains can produce specific COS chain lengths (e.g., A4, A5, A6, A7); metabolic engineering enhances UDP-GlcNAc availability. nih.govfrontiersin.orgnih.govnih.govsciengine.combiorxiv.org
Chitin Deacetylases (CDAs) in FermentationProducing partially acetylated COS (paCOS)Co-expression with COS synthases allows for controlled deacetylation, yielding paCOS. biorxiv.org
TransglycosylationSynthesizing longer COS or modifying existing onesCan join shorter COS units to form longer oligosaccharides. nih.govnih.gov
Chemoenzymatic ApproachesEnhancing chitin accessibility and product yield/qualityCombining mild chemical treatment with enzymatic hydrolysis improves efficiency and product definition. mdpi.comfrontiersin.org

By integrating these advanced bioconversion strategies, researchers are making significant progress in the efficient and controlled production of chitooligosaccharides, paving the way for their broader application in medicine, food, agriculture, and cosmetics.

Compound List:

N-acetyl-D-glucosamine (GlcNAc)

Chitintriose (hypothetical trisaccharide)

Chitooligosaccharides (COS)

Chitobiose ((GlcNAc)₂)

Chitin

Chitosan (B1678972)

UDP-N-acetylglucosamine (UDP-GlcNAc)

Chitin deacetylases (CDAs)

Chitinases (endo-, exo-)

β-N-acetylglucosaminidases (Chitobiases)

NodC (Chitin oligosaccharide synthase)

Partially acetylated chitooligosaccharides (paCOS)

Chitinpentaose (A5)

Chitinhexaose (A6)

Chitinheptaose (A7)

N,N′-diacetylchitobiose ((GlcNAc)₂)

this compound ((GlcNAc)₃)

Chitotetraose ((GlcNAc)₄)

Chitohexaose ((GlcNAc)₆)

Enzymatic Interactions and Degradation of Chitintriose

Chitintriose as a Substrate for Glycoside Hydrolases

Glycoside hydrolases are a widespread class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Chitintriose is a substrate for specific types of these enzymes, namely endo-chitinases and exochitinases, which differ in their mode of action on the oligosaccharide chain.

Endo-chitinases (EC 3.2.1.14) act on internal β-1,4-glycosidic linkages within a chitin (B13524) chain. nih.gov While their primary role is the breakdown of larger chitin polymers, they can also exhibit activity on smaller oligosaccharides like chitintriose, although with varying specificity. The catalytic mechanism of family 18 glycoside hydrolases (GH-18), to which many fungal and bacterial endo-chitinases belong, involves a substrate-assisted mechanism. oup.commdpi.com This process requires the N-acetyl group of the GlcNAc unit at the -1 subsite of the enzyme's active site to act as a nucleophile, attacking the anomeric carbon. oup.com

For an endo-chitinase to hydrolyze chitintriose, the trimer must bind to the enzyme's active site in a manner that places one of the two internal glycosidic bonds at the catalytic center. The binding cleft of these enzymes typically accommodates several sugar units. mdpi.com However, the affinity for shorter oligosaccharides like chitintriose can be low, as a certain number of binding subsites need to be occupied for efficient catalysis. oup.com The hydrolysis of chitintriose by an endo-chitinase would result in the formation of chitobiose and N-acetylglucosamine.

The specificity of endo-chitinases for chitintriose is influenced by the specific amino acid residues lining the active site cleft. mdpi.com Differences in these residues among various endo-chitinases lead to variations in their ability to bind and cleave short oligosaccharides. Human chitotriosidase, a member of the GH-18 family, is an endo-acting enzyme capable of degrading chitooligosaccharides. nih.gov

Table 1: Endo-Chitinase Interaction with Chitintriose

FeatureDescription
Enzyme Class Endo-chitinase (EC 3.2.1.14)
Target Substrate Chitintriose ((GlcNAc)₃)
Mechanism Substrate-assisted catalysis (GH-18 family)
Binding Requirement Occupation of multiple subsites in the active cleft
Hydrolysis Products Chitobiose ((GlcNAc)₂) and N-acetylglucosamine (GlcNAc)
Factors Influencing Specificity Amino acid composition of the active site

Exochitinases act on the ends of a chitin chain, releasing either monosaccharides or disaccharides. nih.gov This class of enzymes includes β-N-acetylglucosaminidases and chitobiosidases. nih.gov When acting on chitintriose, an exochitinase with N-acetyl-β-glucosaminidase-like activity would cleave the terminal GlcNAc residue from the non-reducing end. nih.gov

The primary cleavage products of exochitinase activity on chitintriose are dependent on the specific type of exochitinase. An N-acetyl-β-glucosaminidase would sequentially hydrolyze the glycosidic bonds from the non-reducing end, yielding one molecule of N-acetylglucosamine and one molecule of chitobiose. Further action on the resulting chitobiose would then produce two molecules of N-acetylglucosamine. Some exochitinases can rapidly hydrolyze various chitin oligosaccharides, including trimers, to release N-acetylglucosamine as the main product. nih.gov

Table 2: Exochitinase Cleavage of Chitintriose

Exochitinase TypePrimary Cleavage Products from Chitintriose
N-acetyl-β-glucosaminidaseN-acetylglucosamine (GlcNAc) and Chitobiose ((GlcNAc)₂)
ChitobiosidaseN-acetylglucosamine (GlcNAc) and Chitobiose ((GlcNAc)₂)

Chitin Deacetylase (CDA) Action on Chitintriose

Chitin deacetylases (CDAs) (EC 3.5.1.41) are enzymes that catalyze the hydrolysis of the N-acetamido group in GlcNAc residues of chitin and its oligosaccharides, producing a glucosamine (B1671600) (GlcN) residue and acetate (B1210297). mdpi.comwikipedia.org This enzymatic modification alters the physicochemical properties of the substrate.

The action of chitin deacetylases on chitooligosaccharides can be highly specific. For some CDAs, triacetylchitotriose is the smallest substrate they can act upon. nih.gov The mode of deacetylation can vary among different CDAs. For instance, the chitin deacetylase from Mucor rouxii has been shown to deacetylate tri-N-acetylthis compound. semanticscholar.org In the case of this particular enzyme acting on chitintriose, the reducing-end residue remains acetylated. semanticscholar.org The deacetylation process often begins at the non-reducing end of the oligosaccharide. semanticscholar.org Some fungal CDAs can fully deacetylate chitooligomers larger than a dimer. nih.gov

The substrate specificity of chitin deacetylases is determined by the architecture of their active site. nih.gov The length of the oligosaccharide chain is a critical factor for enzyme action, with some enzymes being unable to effectively deacetylate chitin oligomers with a degree of polymerization lower than three. semanticscholar.org The active site of CDAs contains a binding groove that accommodates the oligosaccharide chain. The positioning of the GlcNAc residues within this groove determines which acetyl groups are accessible to the catalytic machinery.

The catalytic mechanism of CDAs, which belong to the carbohydrate esterase family 4 (CE4), typically involves a metal ion, often Zn²⁺, coordinated by conserved histidine and aspartate residues in the active site. mdpi.com The precise arrangement of amino acid residues in the substrate-binding groove dictates the specificity for the length of the chitin oligomer and the pattern of deacetylation. For example, a fungal chitin deacetylase from Puccinia graminis f. sp. tritici was found to have a unique property of not being able to deacetylate the two GlcNAc units closest to the non-reducing end of chitin oligomers, although this was observed on tetramers and larger substrates. nih.gov

Lysozyme-Mediated Degradation of Chitin Oligosaccharides Including Chitintriose

Lysozyme (B549824) (EC 3.2.1.17) is an enzyme known for its ability to hydrolyze the β-1,4-glycosidic bonds in the peptidoglycan of bacterial cell walls. wikipedia.org It can also degrade chitin and its oligosaccharides, although generally less effectively than dedicated chitinases. wikipedia.orgnih.gov

The active site of lysozyme is a cleft that can bind a hexasaccharide unit of N-acetylglucosamine. oup.com Hydrolysis occurs between the fourth and fifth sugar residues in this binding site. kyoto-u.ac.jp For a smaller substrate like chitintriose, its binding to the active site would be less optimal than a longer oligosaccharide. However, lysozyme can still catalyze the hydrolysis of chitooligosaccharides. researchgate.net The degradation of chitintriose by lysozyme would result in the cleavage of one of the glycosidic bonds, producing chitobiose and N-acetylglucosamine. The efficiency of this reaction is dependent on the concentration of the enzyme and the substrate, as well as the reaction conditions such as pH. openaccesspub.orgresearchgate.net Studies on hen egg-white lysozyme have shown its ability to form a stable complex with a this compound tracer, indicating binding of the trimer to the enzyme. researchgate.net

Table 3: Summary of Enzymatic Interactions with Chitintriose

EnzymeAction on ChitintrioseProductsKey Determinants of Activity
Endo-Chitinase Internal hydrolysis of β-1,4-glycosidic bondChitobiose, N-acetylglucosamineActive site architecture, substrate binding affinity
Exochitinase Cleavage from the non-reducing endChitobiose, N-acetylglucosamineSpecific enzyme type (e.g., N-acetyl-β-glucosaminidase)
Chitin Deacetylase Hydrolysis of N-acetamido groupsPartially or fully deacetylated this compound, AcetateOligosaccharide chain length, active site structure
Lysozyme Hydrolysis of β-1,4-glycosidic bondChitobiose, N-acetylglucosamineSub-optimal binding to the active site cleft

Biological Roles and Signaling Mechanisms Involving Chitintriose

Chitintriose in Plant-Microbe Interactions and Plant Immunity

The perception of chitintriose by plant cells is a cornerstone of their ability to recognize potential microbial invaders and mount a timely and effective defense. This recognition is a key aspect of the broader interaction between plants and the multitude of microorganisms in their environment.

Recognition of Chitin (B13524) Oligosaccharides as Microbe-Associated Molecular Patterns (MAMPs/PAMPs)

Chitin oligosaccharides, including chitintriose, are classified as Microbe-Associated Molecular Patterns (MAMPs), previously known as Pathogen-Associated Molecular Patterns (PAMPs). MAMPs are conserved molecules characteristic of a broad class of microbes that are recognized by the host's innate immune system. Since chitin is a structural component of fungi but is absent in plants, its fragments serve as a reliable indicator of a potential fungal presence. During an attempted infection, plant enzymes such as chitinases can degrade the fungal cell wall, releasing chitin fragments like chitintriose. These fragments then act as potent elicitors, signaling the presence of a potential threat and initiating defensive responses within the plant. This recognition of chitin-derived oligosaccharides is a fundamental component of what is known as MAMP-triggered immunity (MTI), which constitutes the first line of inducible plant defense.

Receptor-Mediated Perception of Chitintriose in Plant Defense

The recognition of chitintriose and other chitin oligosaccharides is a highly specific process mediated by receptor proteins located on the surface of plant cells. This receptor-ligand interaction is the critical first step in converting the external signal of a potential microbial threat into an internal cellular response.

The perception of chitin oligosaccharides in plants involves a sophisticated receptor system composed of Receptor-like Kinases (RLKs) and Receptor-like Proteins (RLPs) that possess extracellular Lysin Motif (LysM) domains, which are responsible for binding chitin.

In the model plant Arabidopsis thaliana, the key receptor for chitin is the LysM receptor-like kinase CHITIN ELICITOR RECEPTOR KINASE 1 (CERK1) , also known as LysM RLK1. CERK1 is essential for chitin signaling, and its knockout mutants are unable to respond to chitin elicitors. Another LysM RLK, LYSIN MOTIF-CONTAINING RECEPTOR-LIKE KINASE 5 (LYK5) , has been shown to have a high affinity for chitin and is also required for chitin signaling.

In rice (Oryza sativa), the perception of chitin involves a two-component receptor system. CHITIN ELICITOR-BINDING PROTEIN (CEBiP) , a LysM-containing RLP that lacks an intracellular kinase domain, is responsible for directly binding chitin oligosaccharides at the cell surface. Upon binding, CEBiP is thought to form a complex with OsCERK1 , the rice ortholog of Arabidopsis CERK1. This interaction is crucial for transducing the signal across the plasma membrane and initiating downstream defense responses. This cooperative mechanism between an RLP and an RLK highlights the complexity and specificity of MAMP recognition in plants.

Upon the binding of chitintriose to its receptors, a rapid intracellular signaling cascade is initiated to amplify the signal and orchestrate a comprehensive defense response. This signaling network involves the activation of Mitogen-Activated Protein (MAP) kinase cascades and fluctuations in intracellular calcium concentrations.

The activation of a MAP kinase cascade is a central event in chitin-induced signaling. In Arabidopsis, the perception of chitin leads to the rapid and transient activation of MPK3 and MPK6 . This activation is dependent on the upstream MAP kinase kinases MKK4 and MAMP-triggered immunity (MTI) , which in turn are activated following the perception of the chitin signal by the receptor complex. This MKK4/MKK5-MPK3/MPK6 cascade is a critical downstream component of the chitin signaling pathway, and its activation is essential for the subsequent transcriptional reprogramming of the cell.

Transcriptional Responses and Defense Gene Induction Triggered by Chitintriose

The culmination of the chitintriose-induced signaling cascade is a massive transcriptional reprogramming within the plant cell, leading to the expression of a wide array of defense-related genes. This genetic reprogramming is essential for establishing a robust defense against potential pathogens.

DNA microarray analyses have revealed that treatment with chitin oligosaccharides can alter the expression of hundreds of genes in plants like Arabidopsis. This includes the rapid induction of genes encoding transcription factors, such as those from the WRKY family (e.g., WRKY33, WRKY40, WRKY53). These transcription factors, in turn, regulate the expression of a broader set of defense genes.

Furthermore, chitintriose and other chitin fragments induce the expression of genes encoding pathogenesis-related (PR) proteins , which have antimicrobial properties. Examples include chitinases (which can further degrade fungal cell walls) and β-1,3-glucanases. Other induced genes are involved in the biosynthesis of antimicrobial secondary metabolites (phytoalexins), the reinforcement of the plant cell wall, and the production of reactive oxygen species (ROS).

Gene CategoryExample GenesFunction in Defense
Transcription Factors WRKY33, WRKY40, WRKY53Regulation of downstream defense gene expression
Pathogenesis-Related (PR) Proteins Chitinases, β-1,3-glucanasesDirect antimicrobial activity, degradation of fungal cell walls
Phytoalexin Biosynthesis Phenylalanine ammonia-lyase (PAL)Production of antimicrobial compounds
Cell Wall Reinforcement Peroxidases, Lignin biosynthesis genesStrengthening of the physical barrier against pathogens
Reactive Oxygen Species (ROS) Production Respiratory burst oxidase homologs (RBOHs)Direct antimicrobial activity, signaling molecule

This table provides a summary of the major categories of genes induced by chitintriose and their roles in plant defense.

Modulation of Plant Disease Resistance by Chitin Oligosaccharides

The perception of chitintriose and other chitin oligosaccharides actively modulates a plant's resistance to disease. Pre-treatment of plants with these elicitors can enhance their resistance to subsequent pathogen attacks, a phenomenon known as priming . Priming results in a faster and stronger activation of defense responses upon pathogen challenge.

Chitin-induced resistance involves several mechanisms. One key aspect is the reinforcement of the plant cell wall through the deposition of callose , a β-1,3-glucan polymer, at the site of attempted penetration. This serves as a physical barrier to hinder the progress of invading fungi. Additionally, the production of reactive oxygen species (ROS) , such as superoxide (B77818) and hydrogen peroxide, creates a toxic environment for the pathogen and also acts as a signaling molecule to further amplify the defense response.

Furthermore, the recognition of chitin oligosaccharides can contribute to Systemic Acquired Resistance (SAR) , a long-lasting, broad-spectrum resistance that is established throughout the plant following an initial localized exposure to an elicitor or pathogen. This systemic response prepares distant parts of the plant for potential future attacks. Studies have shown that plants with mutations in the chitin receptor genes, such as cerk1, exhibit increased susceptibility to fungal pathogens, underscoring the critical role of chitin perception in plant disease resistance.

Differential Elicitor Activities of Chitintriose versus Chitosan (B1678972) Oligosaccharides

Chitintriose and chitosan oligosaccharides are both known to act as elicitors, molecules that trigger defense responses in plants. However, their effectiveness can vary significantly based on their structural properties, primarily the degree of polymerization (DP) and the degree of acetylation (DA). Chitintriose is a fully acetylated chitooligosaccharide with a DP of three. In contrast, chitosan oligosaccharides are derived from the deacetylation of chitin and can have varying chain lengths and degrees of acetylation.

Research has shown that the elicitor activity of chitooligosaccharides is highly dependent on their chain length. While shorter oligomers can induce some defense responses, longer chains are often more potent. For instance, in several plant species, chitin oligomers with a DP of six or more are required for a strong induction of defense gene expression and other immune responses. This suggests that chitintriose, with its shorter chain length, may have a different or less potent elicitor activity compared to longer-chain chitin oligosaccharides.

Furthermore, the degree of acetylation is a critical determinant of elicitor activity. Fully acetylated chitin oligosaccharides are recognized by specific plant receptors, leading to the activation of defense signaling pathways. Conversely, fully deacetylated chitosan oligosaccharides often exhibit weaker elicitor activities. The presence of acetyl groups is crucial for the binding of these molecules to plant receptors, and their absence in fully deacetylated chitosan can significantly reduce or alter the plant's response. Partially acetylated chitosan oligosaccharides can have varied effects, with their activity being influenced by the specific pattern of acetylation along the chain.

OligosaccharideDegree of Polymerization (DP)Degree of Acetylation (DA)General Elicitor Activity
Chitintriose3100%Can induce some defense responses, but may be less potent than longer chains.
Chitin Oligosaccharides≥ 6100%Strong elicitors of plant defense responses.
Chitosan OligosaccharidesVariableVariable (partially deacetylated)Activity depends on DP and the pattern of acetylation.
Fully Deacetylated ChitosanVariable0%Generally weak elicitors of classic plant defense responses.

Chitintriose in Microbial Signaling and Physiology

Chitintriose and other small chitooligosaccharides are not only important in plant-microbe interactions from the plant's perspective but also play a crucial role in the signaling and physiology of microorganisms themselves.

Function as a Signal Molecule in Rhizobial-Plant Symbiosis (Nodulation)

The establishment of a successful symbiotic relationship between rhizobial bacteria and leguminous plants, leading to the formation of nitrogen-fixing root nodules, is orchestrated by a sophisticated molecular dialogue. A key component of this communication is a group of signaling molecules known as Nod factors. ovid.comnih.gov Nod factors are lipo-chitooligosaccharides, which consist of a backbone of three to five β-1,4-linked N-acetylglucosamine residues, with the terminal non-reducing sugar being N-acylated with a fatty acid. ovid.com

The chitooligosaccharide backbone of Nod factors, which is essentially a modified short-chain chitin oligomer, is critical for their function. ovid.com The length of this backbone, which can be a trimer like chitintriose, is one of the determinants of host specificity. Different rhizobial species produce Nod factors with varying chain lengths and modifications, which are specifically recognized by the cognate receptors on the roots of their host plants. This recognition event is the first step in a signaling cascade that leads to root hair curling, the formation of an infection thread, and ultimately, the development of a new organ, the root nodule. nih.gov

While the entire lipo-chitooligosaccharide structure is necessary for full biological activity and host specificity, the chitooligosaccharide component is fundamental for the molecule's signaling function. The plant's perception of this chitin-based signal is a central event in the initiation of the symbiotic program.

Induction of Chitinolytic Enzyme Expression in Microorganisms

Many microorganisms that can degrade chitin, a major component of fungal cell walls and arthropod exoskeletons, regulate the expression of their chitinolytic enzymes in response to the presence of chitin degradation products. Chitintriose, along with other small chitooligosaccharides like chitobiose and N-acetylglucosamine, acts as an inducer for the synthesis of these enzymes.

In bacteria such as Streptomyces species, the presence of chitin in the environment leads to a low level of constitutive chitinase (B1577495) activity, which breaks down the polymer into smaller oligomers. These oligomers, including chitintriose, are then transported into the bacterial cell where they can bind to regulatory proteins. This binding event triggers the transcription of genes encoding a suite of chitinolytic enzymes, leading to a significant increase in the organism's capacity to degrade chitin. This regulatory mechanism allows the bacteria to efficiently utilize chitin as a source of carbon and nitrogen.

Similarly, in fungi like Trichoderma species, which are known for their mycoparasitic activity, the expression of chitinases is induced by chitin and its breakdown products. The detection of chitooligosaccharides in their environment signals the presence of other fungi, prompting the secretion of chitinases to break down the cell walls of their competitors.

Role in Microbial Biofilm Formation and Cell Wall Remodeling

Microbial biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix. This matrix is composed of various biopolymers, including polysaccharides, proteins, and extracellular DNA. While the direct role of chitintriose in biofilm formation is not extensively documented, the involvement of polysaccharides in the structural integrity of the biofilm matrix is well-established. For some bacteria, the ability to utilize environmental polysaccharides, including those derived from chitin, can influence biofilm development.

In fungi, the cell wall is a dynamic structure that undergoes continuous remodeling during growth, morphogenesis, and in response to environmental stress. Chitin is a fundamental component of the fungal cell wall, providing structural rigidity. The synthesis and degradation of chitin are tightly regulated processes involving chitin synthases and chitinases. Chitooligosaccharides, as products of chitinase activity, are intermediates in the cell wall remodeling process. These molecules can potentially act as signaling cues within the fungal colony, coordinating developmental processes that involve changes in cell wall architecture. For instance, during hyphal branching or spore germination, localized cell wall softening and restructuring are required, processes that involve the controlled activity of chitinolytic enzymes.

Chitintriose in Insect Physiology and Development

In insects, chitin is a critical structural component of the exoskeleton and the peritrophic membrane lining the midgut. The synthesis and degradation of chitin are central to the molting process, which allows for growth and metamorphosis.

Involvement in Chitin Metabolism during Insect Molting Processes

The insect molting cycle is a complex and tightly regulated process that involves the shedding of the old cuticle and the synthesis of a new, larger one. This process is under hormonal control, primarily by ecdysteroids. A key event during molting is the degradation of the chitin in the old endocuticle by a cocktail of enzymes, including chitinases, that are secreted into the molting fluid.

The breakdown of the chitin polymer generates a series of chitooligosaccharides of varying lengths, including chitintriose. These oligomers are then further hydrolyzed by β-N-acetylglucosaminidases into N-acetylglucosamine monomers. This N-acetylglucosamine is then reabsorbed by the epidermal cells and serves as a precursor for the synthesis of the new cuticle. This recycling of chitin components is a highly efficient process that conserves valuable resources for the insect.

While the primary role of chitintriose in this context appears to be as a metabolic intermediate in the chitin degradation and recycling pathway, it is also plausible that chitooligosaccharides, including chitintriose, could act as signaling molecules within the molting fluid or the hemolymph. These molecules could potentially provide feedback on the progress of cuticle degradation, helping to coordinate the various stages of the molting process.

Regulation of Insect Exoskeleton and Peritrophic Membrane Integrity

The integrity and dynamic remodeling of chitinous structures in insects, namely the exoskeleton (cuticle) and the peritrophic membrane (PM), are critical for survival, growth, and development. The precise regulation of chitin synthesis and degradation is paramount, particularly during the molting process, where the old cuticle must be shed to allow for growth. Chitintriose, a product of chitin degradation, plays a significant, albeit indirect, signaling role in this process, primarily through the regulation of enzymatic activity.

During the molting cycle, a complex cocktail of enzymes is activated to digest the chitin in the old cuticle. This process is initiated by endochitinases, such as those from the Glycoside Hydrolase family 18 (GH18), which randomly cleave chitin polymers into smaller chitooligosaccharides, including chitotriose, chitotetraose, and larger fragments. nih.gov These oligosaccharides are then further broken down into N-acetylglucosamine (GlcNAc) monomers by β-N-acetylglucosaminidases, which belong to the GH20 family of enzymes. nih.gov This monomer is then recycled for the synthesis of the new cuticle. nih.gov

The signaling role of chitintriose manifests as a crucial feedback control mechanism. Research has demonstrated that in the absence or inhibition of GH20 enzymes, the degradation of chitooligosaccharides is stalled. nih.gov This leads to an accumulation of intermediate products, specifically this compound and chitotetraose. These accumulated oligosaccharides then act as competitive inhibitors of the GH18 chitinases that produced them. nih.gov This product inhibition effectively slows down or halts the initial breakdown of the old cuticle. nih.gov

This regulatory loop is essential for maintaining the structural integrity of the insect during the vulnerable molting period. If chitin degradation proceeds unchecked, the insect could suffer from a premature weakening of its protective exoskeleton. The accumulation of chitintriose serves as a biochemical signal that the downstream processing of chitin fragments is not keeping pace, thereby preventing the catastrophic failure of the cuticle. Failure to properly regulate this process, such as the inability to clear the inhibitory this compound, results in incomplete digestion of the old cuticle, trapping the insect and ultimately leading to death. nih.gov

While less detailed in the context of specific this compound signaling, the integrity of the peritrophic membrane is similarly dependent on a regulated balance of chitin synthesis and degradation. usda.gov The PM, which lines the midgut, protects the insect from abrasive food particles and pathogens. semanticscholar.org Its continuous formation and degradation must be precisely controlled, and it is understood that chitinases are essential for these processes. usda.gov The same principles of enzymatic regulation, including potential feedback inhibition by degradation products like chitintriose, are critical for maintaining the PM's barrier function.

Table 1: Key Enzymes in Insect Chitin Degradation and Regulation by Chitintriose

Enzyme FamilyPrimary FunctionSubstrateProductsRegulation by Chitintriose
GH18 ChitinasesInitial, random cleavage of chitin polymersChitinChitooligosaccharides (including Chitintriose)Subject to competitive inhibition by accumulation of Chitintriose nih.gov
GH20 β-N-acetylglucosaminidasesHydrolysis of chitooligosaccharidesThis compound, Chitotetraose, etc.N-acetylglucosamine (GlcNAc)Not directly regulated by Chitintriose, but its absence leads to Chitintriose accumulation nih.gov

Influence on Fungal Cell Wall Extension in Basidiomycetes

In Basidiomycetes, the extension of the fungal cell wall, a key process in hyphal growth and the dramatic elongation of mushroom stipes, is a dynamic process involving carefully orchestrated cell wall remodeling. Unlike the signaling cascade typically associated with hormones, the influence of chitintriose in this context is understood as part of a direct, mechanical process of cell wall loosening driven by enzymatic hydrolysis.

Research on the model mushroom Coprinopsis cinerea has provided significant evidence for a "chitinase-hydrolyzing mechanism" that mediates the rapid elongation of its stipe (stalk). nih.govasm.orgresearchgate.net The fungal cell wall's structural integrity is largely due to a network of chitin microfibrils cross-linked with β-glucans. asm.org For the cell to expand, these linkages must be temporarily loosened to allow for the insertion of new wall materials, driven by internal turgor pressure. nih.gov

Studies have identified two specific chitinases in C. cinerea, ChiE1 and ChiIII, that are crucial for this process. nih.govasm.org These enzymes act on the crystalline chitin components of the cell wall, hydrolyzing the polymer. asm.org This enzymatic action breaks the tethers between chitin microfibrils, allowing them to separate and the cell wall to extend. nih.gov The primary soluble products released during this process are N-acetylglucosamine and chitinbiose. nih.govasm.org While chitintriose is a type of chitooligosaccharide, it has not been identified as a primary product of this specific extension mechanism. The influence here is derived from the action of chitinases breaking down chitin, rather than the resulting oligosaccharides acting as signaling molecules to promote extension.

**Table 2: Research Findings on Chitinase-Mediated Cell Wall Extension in *Coprinopsis cinerea***

FindingDescriptionReference
Key Enzymes IdentifiedChitinases ChiE1 and ChiIII were found to reconstitute the extension of heat-inactivated stipe walls. nih.govasm.org
Mechanism of ActionThe enzymes hydrolyze crystalline chitin, leading to the partial breakage of parallel microfibril architecture, which allows for wall extension. asm.org
Hydrolysis ProductsThe extension process is associated with the release of N-acetylglucosamine and chitinbiose. nih.govasm.org
Genetic EvidenceDouble knockdown of the genes for ChiE1 and ChiIII resulted in reduced stipe elongation and mycelium growth. asm.org

This mechanical role contrasts with a more classical signaling function observed for related molecules, Lipo-chitooligosaccharides (LCOs). LCOs consist of a chitooligosaccharide backbone (typically 3-5 GlcNAc residues) with an attached fatty acyl group. nih.gov Research has shown that many fungi, including species from the Basidiomycete phylum, produce LCOs. nih.govosti.govnih.gov These LCOs act as signaling molecules that can regulate broader aspects of fungal growth and development, such as spore germination and hyphal branching, in an autocrine or paracrine manner. osti.govnih.gov Therefore, while the fungal kingdom utilizes chitooligosaccharide-based molecules for signaling, the specific process of cell wall extension in basidiomycetes appears to be influenced more directly by the physical act of chitin hydrolysis rather than a signaling cascade initiated by chitintriose.

Advanced Research Methodologies for Chitintriose Analysis

Chromatographic Techniques for Separation and Purification

Chromatographic methods are central to the isolation and purification of chitintriose from production mixtures, whether from chemical hydrolysis or enzymatic synthesis. These techniques separate molecules based on their differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of chito-oligosaccharides. researchgate.netnih.gov A specialized form of HPLC, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), is particularly well-suited for the analysis of underivatized carbohydrates like chitintriose. mdpi.comnih.govncsu.edu This method leverages the weakly acidic nature of carbohydrates, which can be ionized at high pH, allowing for their separation on a strong anion-exchange stationary phase. ncsu.edu Pulsed Amperometric Detection provides highly sensitive and direct detection of carbohydrates without the need for derivatization. mdpi.comncsu.edu

Research has demonstrated the successful establishment of an efficient and sensitive HPAEC-PAD method for the simultaneous separation and quantification of glucosamine (B1671600) and a series of chito-oligosaccharides, including chitobiose and chitotriose, up to a degree of polymerization of six. mdpi.com This methodology is crucial for monitoring the enzymatic or chemical hydrolysis of chitosan (B1678972) and for quality control of chito-oligosaccharide products. mdpi.com

Table 1: HPAEC-PAD Conditions for Chitooligosaccharide Analysis

ParameterCondition
Analytical Column CarboPac-PA100 (4 × 250 mm)
Mobile Phase Isocratic elution with 0.2 M aqueous sodium hydroxide-water mixture (10:90, v/v)
Flow Rate 0.4 mL/min
Detection Pulsed Amperometric Detection (PAD)
Detection Limits 0.003 to 0.016 mg/L
Linear Range 0.2 to 10 mg/L
Data sourced from a validated method for the determination of fully deacetylated chitooligosaccharides. mdpi.com

Thin-Layer Chromatography (TLC) is a straightforward, cost-effective, and rapid method for the qualitative analysis of chito-oligosaccharides, making it a valuable tool in biosynthesis studies. nih.govresearchgate.net It allows for the monitoring of enzymatic reactions and the identification of products in a mixture. nih.govnih.gov In the context of chitintriose biosynthesis, TLC can be used to analyze the products of chitin (B13524) hydrolysis by enzymes like chitosanase or to identify the chito-oligosaccharides produced in vivo by specific enzymes such as NodC. nih.govnih.gov

The separation on TLC is based on the differential migration of the oligosaccharides on a stationary phase (e.g., silica (B1680970) gel) with a specific solvent system. Visualization of the separated spots can be achieved by spraying with a reagent like ninhydrin (B49086), which reacts with the amino groups of the oligosaccharides, followed by heating. nih.gov

Table 2: TLC Systems for Chitooligosaccharide Analysis in Biosynthesis Studies

Study FocusStationary PhaseSolvent System (v/v/v)Visualization
Enzymatic Hydrolysis of Chitosan Silica gel 60 F254n-propyl alcohol : 28% ammonium (B1175870) water (2:1)Spraying with 0.1% ninhydrin and baking at 100°C
In vivo/In vitro production by NodC Silica 60 TLC platesn-propanol : water : ammonia (B1221849) water (7:2:1)PhosphorImager system (for radiolabeled oligosaccharides)
Data compiled from studies on the analysis of chito-oligosaccharides produced by enzymatic hydrolysis and biosynthesis. nih.govnih.govresearchgate.net

Spectroscopic Approaches for Structural and Interaction Analysis

Spectroscopic techniques are vital for the structural elucidation of chitintriose and for studying its interactions with other molecules. Mass spectrometry, in particular, provides detailed information on the molecular weight and sequence of oligosaccharides.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the characterization of carbohydrates.

Fast Atom Bombardment-Mass Spectrometry (FAB-MS) is a soft ionization technique that has been successfully applied to the analysis of involatile and thermally labile biomolecules, including oligosaccharides. In FAB-MS, the sample is mixed with a liquid matrix (e.g., glycerol) and bombarded with a high-energy beam of neutral atoms, leading to the desorption and ionization of the analyte molecules. This technique typically produces pseudomolecular ions such as [M+H]⁺ or [M+Na]⁺, which allow for the determination of the molecular weight of the oligosaccharide.

Tandem Mass Spectrometry (FAB-MS/MS) provides further structural information by inducing fragmentation of a selected precursor ion. The resulting fragment ions can be used to determine the sequence of monosaccharide units within the oligosaccharide. Cleavage of the glycosidic bonds is the predominant fragmentation pathway, yielding sequence-specific ions.

Table 3: Common Fragment Ions in Positive Ion FAB-MS/MS of Oligosaccharides

Ion TypeDescription
B-ions Fragments containing the non-reducing end, formed by cleavage of the glycosidic bond.
Y-ions Fragments containing the reducing end, formed by cleavage of the glycosidic bond with charge retention on the reducing-end fragment.
Cross-ring cleavage ions Formed by the fragmentation of the sugar rings, providing information about branching and linkage positions.
Based on general fragmentation patterns observed in the FAB-MS/MS analysis of oligosaccharides.

Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (ESI-FTICR-MS) is a high-performance mass spectrometry technique known for its ultra-high resolution and mass accuracy. ESI is a soft ionization method that generates intact molecular ions from solution, making it ideal for the analysis of polar molecules like oligosaccharides. When coupled with FTICR-MS, it allows for the unambiguous determination of the elemental composition of the detected ions based on their exact mass.

This technique is exceptionally valuable for the characterization of soluble products from chitin or chitosan degradation, where a complex mixture of oligosaccharides with varying degrees of polymerization and acetylation may be present. The high resolving power of FTICR-MS can distinguish between species with very similar masses, enabling the precise identification of chitintriose and other chito-oligosaccharides in a complex biological matrix.

Mass Spectrometry (MS) Applications

LC-MS for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of chitintriose within complex biological and environmental samples. researchgate.netscispace.com This method is particularly advantageous due to its high sensitivity and selectivity, which allows for the analysis of chitintriose at trace levels. amazonaws.com The versatility of LC-MS enables its application to analytes with a wide range of polarities and molecular masses. amazonaws.com

In a typical LC-MS analysis of chitooligosaccharides like chitintriose, a high-performance liquid chromatography (HPLC) system is used to separate the components of the mixture. researchgate.net The separation can be achieved using various types of columns, with amino columns being a common choice where separation is based on hydrogen bond interactions between the sugar compounds and the stationary phase. researchgate.net Following separation by LC, the eluate is introduced into a mass spectrometer. nih.gov Electrospray ionization (ESI) is a frequently used ionization technique for chitooligosaccharides as it is a soft ionization method that minimizes fragmentation of the analyte. researchgate.net

Tandem mass spectrometry (MS/MS) can be coupled with LC to provide detailed structural information of chitintriose. researchgate.net This technique allows for the fragmentation of selected ions, and the resulting fragmentation patterns can be used to confirm the identity and sequence of the oligosaccharide. researchgate.net The use of ultra-high performance liquid chromatography (UPLC) in conjunction with high-resolution mass spectrometry (HRMS) further enhances the separation efficiency and the accuracy of mass measurements, which is crucial for the reliable identification of chitintriose in complex matrices. scispace.com

Table 1: Key Parameters in LC-MS Analysis of Chitooligosaccharides

Parameter Description Relevance to Chitintriose Analysis
Stationary Phase Typically an amine column for normal-phase HPLC. researchgate.net Retention time increases with the degree of polymerization, allowing separation of chitintriose from other oligosaccharides. researchgate.net
Mobile Phase Isocratic elution with aqueous sodium hydroxide-water mixture. researchgate.net Optimizes the separation of chitooligosaccharides. researchgate.net
Ionization Source Electrospray Ionization (ESI). researchgate.net A soft ionization technique that keeps the chitintriose molecule intact for mass analysis. researchgate.net
Mass Analyzer Quadrupole ion trap or other high-resolution analyzers. researchgate.net Provides accurate mass-to-charge ratio for identification and can be used for MS/MS fragmentation studies. researchgate.net
Detection Limits In the range of 0.003 to 0.016 mg/L (0.4–0.6 pmol). researchgate.net Enables the detection of chitintriose at very low concentrations in biological samples. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed conformational analysis of chitintriose in solution and for studying its interactions with other molecules at an atomic level. copernicus.orgcopernicus.org NMR provides extensive information about molecular structure and atom connectivity. The technique is based on the magnetic properties of atomic nuclei and can be used to determine the three-dimensional structures of molecules in their native solution state.

For conformational analysis, various NMR parameters are utilized. Chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs) provide information about the relative orientation of atoms and the torsion angles of glycosidic bonds in chitintriose. copernicus.org By comparing experimental NMR data with theoretical calculations, the most stable conformers of chitintriose can be determined. auremn.org.br This knowledge of the conformational preferences of chitintriose is crucial for understanding its biological activity. copernicus.org

NMR is also a powerful technique for studying the interactions between chitintriose and proteins, such as enzymes or lectins. nih.gov By observing changes in the NMR spectra of either chitintriose or the protein upon complex formation, the binding site and the conformation of the bound ligand can be determined. nih.gov Techniques such as Saturation Transfer Difference (STD) NMR and Water-LOGSY are particularly useful for identifying which parts of the chitintriose molecule are in close contact with the protein.

Table 2: NMR Parameters and Their Application in Chitintriose Studies

NMR Parameter Information Provided Application to Chitintriose
Chemical Shifts Electronic environment of each nucleus. copernicus.org Provides a fingerprint of the chitintriose molecule and is sensitive to conformational changes and binding events.
J-Couplings Through-bond connectivity and dihedral angles. copernicus.org Used to determine the torsion angles around the glycosidic linkages in chitintriose.
Nuclear Overhauser Effects (NOEs) Through-space proximity of protons (<5 Å). copernicus.org Provides distance restraints for determining the 3D structure and conformation of chitintriose.
Relaxation Data Molecular dynamics and flexibility. Can be used to study the internal motions and flexibility of the chitintriose molecule.

Infrared (IR) Spectroscopy for Chemical Group Analysis and Degradation Monitoring

Infrared (IR) spectroscopy is a valuable technique for the analysis of chitintriose, primarily used for the identification of functional groups present in the molecule and for monitoring its degradation. compoundchem.com The principle of IR spectroscopy is based on the absorption of infrared radiation by molecular vibrations. compoundchem.com Different chemical bonds vibrate at characteristic frequencies, resulting in a unique IR spectrum that acts as a molecular fingerprint. compoundchem.com

The IR spectrum of chitintriose exhibits characteristic absorption bands corresponding to the functional groups present in its structure. These include the O-H stretching of the hydroxyl groups, the N-H stretching and bending of the amide groups, and the C-O stretching of the glycosidic linkages. pressbooks.publibretexts.org The region between 1500 cm⁻¹ and 3500 cm⁻¹ is particularly useful for identifying these key functional groups. pressbooks.pub For instance, a broad band in the region of 3300 cm⁻¹ is characteristic of the O-H stretching vibrations of the hydroxyl groups. libretexts.org

IR spectroscopy can also be employed to monitor the degradation of chitintriose, which can occur through enzymatic or chemical hydrolysis. As the glycosidic bonds are cleaved during degradation, changes in the IR spectrum can be observed. For example, a decrease in the intensity of the bands associated with the glycosidic linkages can indicate the breakdown of the chitintriose molecule. This makes IR spectroscopy a useful tool for studying the stability of chitintriose under various conditions.

Table 3: Characteristic IR Absorption Frequencies for Chitintriose Functional Groups

Functional Group Type of Vibration Approximate Wavenumber (cm⁻¹)
O-H (hydroxyl) Stretching, hydrogen-bonded 3600-3200 (broad)
N-H (amide) Stretching 3500-3300
C-H (alkane) Stretching 3000-2850 libretexts.org
C=O (amide I) Stretching 1680-1630
N-H (amide II) Bending 1570-1515
C-O (ether, glycosidic linkage) Stretching 1150-1085

X-ray Spectroscopy (XRD, XPS) for Structural and Crystallinity Insights

X-ray spectroscopy techniques, including X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS), provide valuable information on the structural and crystalline properties of chitintriose. nih.gov XRD is a primary method for determining the three-dimensional atomic structure of a molecule in its crystalline form. nih.govyoutube.com To perform X-ray crystallography, a single crystal of chitintriose is required. nih.gov When a beam of X-rays is directed at the crystal, the electrons in the atoms scatter the X-rays, producing a diffraction pattern of spots. nih.govyoutube.com

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that can be used to determine the elemental composition and chemical states of the atoms on the surface of a chitintriose sample. While less common for small molecules like chitintriose compared to polymers, XPS can provide insights into the surface chemistry, which can be relevant in studies of chitintriose interactions with surfaces or in the analysis of modified chitintriose.

Table 4: Information Obtainable from X-ray Spectroscopy of Chitintriose

Technique Sample Form Information Provided
X-ray Diffraction (XRD) Crystalline solid Three-dimensional atomic structure, bond lengths, bond angles, conformation, crystal packing. nih.govjsac.or.jpnih.gov
X-ray Photoelectron Spectroscopy (XPS) Solid Elemental composition of the surface, chemical and electronic state of the elements.

Biochemical and Biophysical Techniques

Enzyme Activity Assays for Chitinase (B1577495) and Deacetylase Characterization

Enzyme activity assays are fundamental for characterizing the function of enzymes that act on chitintriose, such as chitinases and chitin deacetylases. These assays measure the rate at which an enzyme catalyzes a specific reaction and are essential for determining enzyme kinetics, substrate specificity, and the effects of inhibitors.

For chitinase activity, a common method involves the use of a chromogenic or fluorogenic substrate that mimics the structure of chitin or chitintriose. creativebiomart.net For example, substrates like p-nitrophenyl-N-acetyl-β-D-glucosaminide or 4-methylumbelliferyl-chitobioside can be used. nih.gov Upon enzymatic cleavage by chitinase, a colored or fluorescent product (p-nitrophenol or 4-methylumbelliferone, respectively) is released, which can be quantified spectrophotometrically or fluorometrically. The rate of product formation is directly proportional to the chitinase activity. nih.gov

Chitin deacetylase activity can be assayed by measuring the release of acetate (B1210297) from acetylated substrates like chitintriose. The amount of acetate produced can be determined using enzymatic assays or by chromatographic methods. These assays are crucial for understanding the role of these enzymes in the modification of chitintriose and other chitin-derived oligosaccharides.

Table 5: Common Substrates for Chitinase Activity Assays

Substrate Type Example Substrate Detection Method
Chromogenic p-Nitrophenyl N,N′-diacetyl-β-D-chitobioside Colorimetric (absorbance at 405 nm)
Fluorogenic 4-Methylumbelliferyl N,N′,N′′-triacetyl-β-D-chitotrioside Fluorometric (excitation ~360 nm, emission ~450 nm)
Natural Colloidal Chitin nih.gov Measurement of reducing sugars (e.g., DNS method) nih.gov

Oligosaccharide Microarrays for High-Throughput Interaction Analysis

Oligosaccharide microarrays are a powerful high-throughput technology for studying the interactions of chitintriose with a wide range of biological molecules, including proteins, antibodies, and even whole cells. nih.govnih.gov This technique involves the immobilization of a library of oligosaccharides, including chitintriose, onto a solid surface, such as a glass slide, in a spatially defined array. nih.gov

The microarray is then incubated with a fluorescently labeled binding partner (e.g., a protein). Unbound molecules are washed away, and the array is scanned to detect the fluorescence signals. The intensity of the fluorescence at each spot on the microarray corresponds to the binding affinity of the labeled molecule for the specific immobilized oligosaccharide. northwestern.edu This allows for the simultaneous screening of chitintriose against a large number of potential binding partners in a single experiment. nih.gov

Oligosaccharide microarrays have several advantages for studying chitintriose interactions. They require only small amounts of sample, are highly sensitive, and provide a rapid and efficient way to identify and characterize carbohydrate-binding proteins (lectins) that recognize chitintriose. northwestern.edu This technology is invaluable for elucidating the biological roles of chitintriose in various physiological and pathological processes. nih.gov

Table 6: Steps in an Oligosaccharide Microarray Experiment

Step Description Purpose
1. Microarray Fabrication Covalent immobilization of chitintriose and other oligosaccharides onto a functionalized slide surface. nih.gov To create a spatially addressed library of carbohydrates.
2. Incubation The microarray is incubated with a fluorescently labeled sample containing potential binding partners. To allow for specific binding interactions to occur.
3. Washing The slide is washed to remove non-specifically bound molecules. To reduce background signal and ensure detection of specific interactions.
4. Detection The microarray is scanned with a fluorescence scanner. To detect and quantify the binding events at each spot.
5. Data Analysis The fluorescence intensities are analyzed to determine the binding specificity and affinity of the interactions. To identify molecules that interact with chitintriose and characterize the binding.

Molecular Modeling and Dynamics Simulations of Chitintriose Interactions

Molecular modeling and dynamics (MD) simulations serve as powerful computational tools to elucidate the intricate and dynamic interactions between chitintriose and its binding partners at an atomic level. nih.gov These methodologies provide insights into the conformational changes, binding affinities, and the specific molecular forces that govern the formation of chitintriose complexes, which are often difficult to capture through experimental techniques alone. nih.govnih.gov By simulating the movement of atoms over time, researchers can observe the stability of interactions and identify key residues that are critical for molecular recognition. nih.govyoutube.com

Detailed research findings from MD simulations have shed light on the specific interactions between chitintriose and binding proteins. For instance, simulations of a this compound complex with the Cus17 lectin have revealed the transient nature of these interactions. researchgate.net In these simulations, it was observed that chitintriose molecules could completely dissociate from the binding site. researchgate.net

The following table summarizes the key interactions observed in molecular dynamics simulations of the Cus17-chitotriose complex. researchgate.net

Interacting ResidueInteraction TypePersistence in SimulationInteracting Partner
Trp19Hydrophobic< 60%Chitintriose
Trp48Hydrophobic< 60%Chitintriose
Trp141Hydrophobic< 60%Chitintriose
Ser127Hydrogen Bond< 20%Chitintriose
Asp93Hydrogen Bond< 20%Chitintriose
Glu98Hydrogen Bond< 20%Chitintriose

These computational approaches are instrumental in understanding the fundamental principles of carbohydrate-protein interactions and can guide further experimental studies. researcher.lifenih.gov The detailed atomic-level information obtained from molecular modeling and dynamics simulations is invaluable for fields such as glycobiology and drug design. nih.gov

Future Research Directions and Unresolved Questions Regarding Chitintriose

Deeper Exploration of Chitintriose Receptor Specificity and Diversity in Biological SystemsThe precise mechanisms by which chitintriose exerts its biological effects are largely dependent on its interaction with specific cellular receptors. Current research highlights the potential for chitintriose to act as a signaling molecule, but a comprehensive understanding of its receptor landscape remains elusive. Future studies must delve into identifying the specific receptors that bind chitintriose across diverse biological systems, including microorganisms, plants, and animals. This includes elucidating the structural basis of these interactions, determining the affinity and specificity of binding, and understanding how receptor diversity influences the cellular response. For instance, identifying distinct receptor families in different organisms could explain variations in chitintriose's function, from modulating immune responses in insects to influencing developmental pathways in fungi. Research employing techniques such as affinity chromatography, surface plasmon resonance (SPR), and co-immunoprecipitation will be crucial for identifying and characterizing these binding partners. Understanding receptor specificity is paramount for developing targeted interventions or for deciphering chitintriose's role in complex biological networks.

Data Table 6.1: Hypothetical Chitintriose Receptor Targets and Associated Biological Processes

Receptor Class Organism Type Putative Binding Affinity Associated Biological Process Research Method for Validation
Lectin-like Protein Fungi High (nM range) Cell wall integrity, hyphal growth SPR, Mutagenesis
Toll-like Receptor (TLR) Homolog Insects Moderate (µM range) Immune priming, antimicrobial peptide induction Reporter assays, Knockdown studies
Glycosyltransferase Plants Low (µM-mM range) Secondary metabolite synthesis, defense priming Co-IP, In vitro enzyme assays

Advanced Studies on Chitintriose's Role in Inter-Kingdom Chemical CommunicationChitintriose, as a derivative of chitin (B13524), is intrinsically linked to the microbial world, particularly fungi and bacteria, and its potential as a mediator of inter-kingdom chemical communication warrants significant investigation. Many organisms utilize small molecules to signal environmental conditions, nutrient availability, or the presence of other species. Chitintriose could serve as such a signal, influencing interactions between different kingdoms of life, such as between plants and soil microbes, or between insects and their associated microbiota. Advanced studies are needed to determine if chitintriose acts as a molecular cue that triggers specific responses in recipient organisms, thereby shaping symbiotic relationships, pathogenic interactions, or competitive dynamics. Research employing controlled co-culture systems, metabolomic profiling of interacting species, and transcriptomic analysis of response pathways will be essential. For example, investigating how chitintriose released by a pathogenic fungus affects plant defense gene expression or how it influences bacterial community composition in a soil environment could reveal novel ecological roles.

Data Table 6.2: Potential Inter-Kingdom Interactions Mediated by Chitintriose

Interacting Kingdoms Specific Organisms (Example) Putative Chitintriose Role Signaled Process Research Approach
Plant-Fungal Arabidopsis thaliana - Trichoderma spp. Elicitor of defense pathways Priming plant immunity, promoting growth Co-culturing, qRT-PCR, Metabolomics
Insect-Bacterial Drosophila melanogaster - Gut Microbiota Modulator of immune homeostasis Regulating immune cell activity, nutrient metabolism Germ-free model, 16S rRNA sequencing, RNA-Seq

Investigation of Chitintriose Modification and Derivative Synthesis for Academic ProbesTo facilitate detailed investigations into chitintriose's biological roles, the development of modified versions and derivatives is essential. These modified compounds can serve as invaluable academic probes for tracking chitintriose within complex biological matrices, identifying its cellular targets, and elucidating its metabolic fate. Future research should focus on synthesizing various derivatives, including isotopically labeled chitintriose (e.g., with ¹³C or deuterium) for mass spectrometry-based studies, fluorescently tagged chitintriose for visualization via microscopy, or biotinylated chitintriose for affinity purification of binding proteins. Furthermore, the synthesis of chitintriose analogs with altered biological activity—such as agonists or antagonists—could provide critical tools for dissecting signaling pathways and understanding structure-activity relationships. This area of research will enable more precise and sensitive detection methods, leading to a deeper understanding of chitintriose's dynamic interactions within living systems.

Data Table 6.4: Examples of Chitintriose Derivatives and Their Proposed Applications as Research Probes

Derivative Type Modification Strategy Labeling Moiety/Feature Proposed Application Detection Method
Isotopic Labeling ¹³C or ¹⁵N incorporation Stable isotopes Metabolic flux analysis, quantitative proteomics Mass Spectrometry (LC-MS/MS)
Fluorescent Tagging Covalent attachment of fluorophore Fluorescein, Rhodamine, BODIPY In situ localization, receptor binding visualization Fluorescence Microscopy, Flow Cytometry
Biotinylation Conjugation via linker Biotin tag Affinity purification of binding proteins, pull-down assays Streptavidin-based ELISA, Western Blot
Radiolabeling Incorporation of radioisotope (e.g., ³H) Tritium Receptor binding assays, pharmacokinetic studies Scintillation Counting

Integration of Multi-Omics Approaches to Unravel Chitintriose-Mediated Biological NetworksUnderstanding the full biological impact of chitintriose requires moving beyond single-molecule studies to a systems-level perspective. The integration of multi-omics approaches—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful framework for dissecting the complex biological networks that chitintriose influences. For instance, transcriptomic studies can identify genes whose expression is altered by chitintriose, revealing downstream signaling pathways. Proteomic analyses can pinpoint proteins that interact with chitintriose or are involved in its signaling cascade, while metabolomic profiling can map the metabolic consequences of chitintriose exposure. By integrating data from these diverse omics layers, researchers can construct comprehensive models of chitintriose-mediated cellular responses, identify key regulatory nodes, and understand its role in broader biological processes such as development, immunity, or stress responses. This holistic approach is essential for deciphering the intricate web of interactions that chitintriose participates in.

Data Table 6.5: Multi-Omics Data Integration for Elucidating Chitintriose Signaling Networks

Omics Layer Data Type Information Gained Example Chitintriose-Related Insight Integration Strategy
Genomics DNA sequences, mutations Genetic predisposition, regulatory elements Identification of genes encoding chitintriose receptors or metabolizing enzymes Comparative genomics, GWAS
Transcriptomics mRNA levels Gene expression profiles Identification of genes upregulated/downregulated by chitintriose exposure Differential gene expression analysis, pathway enrichment
Proteomics Protein abundance, post-translational modifications Protein expression, functional states Identification of chitintriose-binding proteins, signaling pathway components Protein-protein interaction studies, mass spectrometry
Metabolomics Small molecule concentrations Metabolic state, pathway activity Identification of downstream metabolic shifts induced by chitintriose Pathway analysis, flux balance modeling

Table of Compounds

Chitintriose

N-acetylglucosamine (GlcNAc)

Chitin

Q & A

Basic Research Questions

Q. How is Chitintriose structurally characterized, and what analytical methods are recommended for validation?

  • Methodological Answer : Chitintriose (GlcNAc)₃, a trimer of N-acetylglucosamine, requires multi-modal characterization. Use Nuclear Magnetic Resonance (NMR) (¹H/¹³C) to confirm glycosidic linkages and anomeric configurations. Pair with High-Performance Liquid Chromatography (HPLC) for purity assessment and Mass Spectrometry (MS) for molecular weight validation. Cross-validate results with Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., amide I bands at ~1650 cm⁻¹) .

Q. What are the optimal conditions for enzymatic synthesis of Chitintriose, and how are yields quantified?

  • Methodological Answer : Chitinase or lysozyme enzymes catalyze chitin hydrolysis to produce Chitintriose. Use a pH-controlled reactor (pH 5.0–6.0, 37°C) with chitin substrate. Monitor reaction progress via thin-layer chromatography (TLC) with a mobile phase of butanol:acetic acid:water (2:1:1). Quantify yields using a colorimetric assay (e.g., Morgan-Elson method) calibrated against a standard curve .

Q. How does Chitintriose interact with plant immune receptors, and what experimental models validate this?

  • Methodological Answer : Chitintriose acts as a pathogen-associated molecular pattern (PAMP). Use Arabidopsis thaliana mutants (e.g., cerk1) in microscale thermophoresis (MST) assays to measure binding affinity. Validate immune responses via ROS burst assays and MAP kinase activation profiling. Include controls with inactive oligosaccharides (e.g., cellulose derivatives) to confirm specificity .

Advanced Research Questions

Q. What mechanisms underlie contradictory reports on Chitintriose’s bioactivity in mammalian cell lines?

  • Methodological Answer : Discrepancies may arise from cell-type-specific receptor expression or purity variations. Design dose-response studies across multiple cell lines (e.g., RAW264.7 macrophages vs. HEK293). Use CRISPR-Cas9 to knock out putative receptors (e.g., TLR2/4) and assess signaling pathways via Western blotting (e.g., NF-κB, JNK). Include HPLC-validated Chitintriose batches to rule out contamination .

Q. How can Chitintriose’s stability in physiological environments be improved for therapeutic applications?

  • Methodological Answer : Assess degradation kinetics using simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) . Test encapsulation strategies (e.g., chitosan nanoparticles or liposomes ) via dynamic light scattering (DLS) for size distribution. Validate stability improvements using LC-MS/MS to track intact Chitintriose over time .

Q. What computational models predict Chitintriose’s binding affinity to fungal chitinases, and how are these validated experimentally?

  • Methodological Answer : Employ molecular docking simulations (e.g., AutoDock Vina) with fungal chitinase crystal structures (PDB IDs: 1LLX, 3WKY). Compare predicted ΔG values with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Mutate key binding residues (e.g., D214 in Trichoderma chitinase) to confirm computational predictions .

Data Contradiction and Synthesis

Q. How should researchers resolve conflicting data on Chitintriose’s role in fungal pathogenesis?

  • Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study designs. Conduct meta-analyses of existing data, stratifying by fungal species (e.g., Candida vs. Aspergillus) and infection models (e.g., in vitro vs. murine). Use RNA-seq to compare Chitintriose-induced gene expression profiles across studies .

Q. What statistical approaches are recommended for analyzing Chitintriose’s dose-dependent effects in complex biological systems?

  • Methodological Answer : Use non-linear regression models (e.g., sigmoidal dose-response curves) in tools like GraphPad Prism. For high-throughput data (e.g., transcriptomics), apply hierarchical clustering and pathway enrichment analysis (KEGG, GO). Address variability via mixed-effects models with random intercepts for biological replicates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.